![molecular formula C13H14O3 B14592679 4-[(2-Oxocyclohexyl)oxy]benzaldehyde CAS No. 61609-17-4](/img/structure/B14592679.png)
4-[(2-Oxocyclohexyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Oxocyclohexyl)oxy]benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a cyclohexanone derivative through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxocyclohexyl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-oxocyclohexyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Oxocyclohexyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) for bromination.
Major Products Formed
Oxidation: 4-[(2-Oxocyclohexyl)oxy]benzoic acid.
Reduction: 4-[(2-Oxocyclohexyl)oxy]benzyl alcohol.
Substitution: 4-[(2-Oxocyclohexyl)oxy]-2-bromobenzaldehyde (for bromination).
Wissenschaftliche Forschungsanwendungen
4-[(2-Oxocyclohexyl)oxy]benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(2-Oxocyclohexyl)oxy]benzaldehyde involves its functional groups:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzaldehyde: Shares the benzaldehyde moiety but lacks the cyclohexanone derivative.
4-(Hexyloxy)benzaldehyde: Similar ether linkage but with a different alkyl group.
4-Hydroxybenzyl Alcohol: Similar structure but with a hydroxyl group instead of an aldehyde.
Eigenschaften
CAS-Nummer |
61609-17-4 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-(2-oxocyclohexyl)oxybenzaldehyde |
InChI |
InChI=1S/C13H14O3/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h5-9,13H,1-4H2 |
InChI-Schlüssel |
CQEOFZOSUJHABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


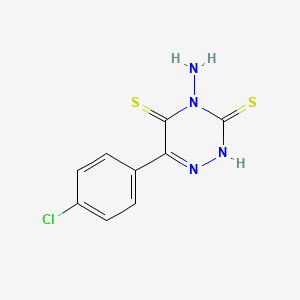

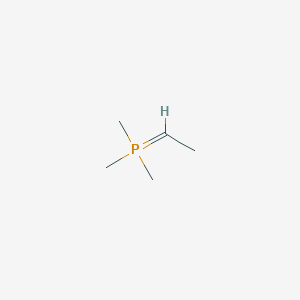
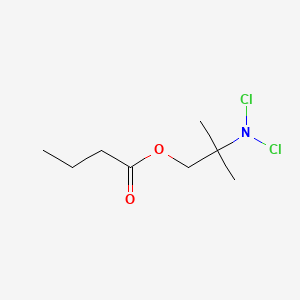
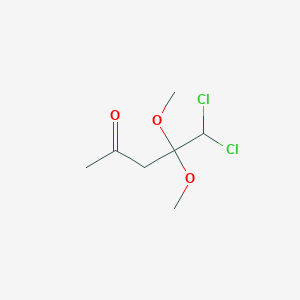
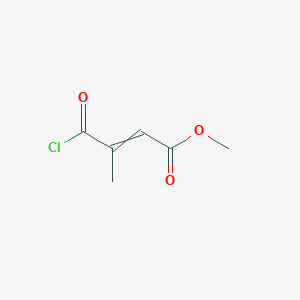
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
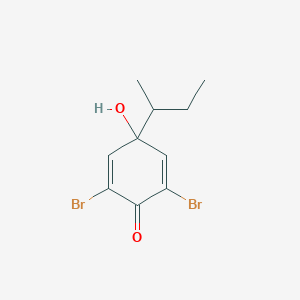

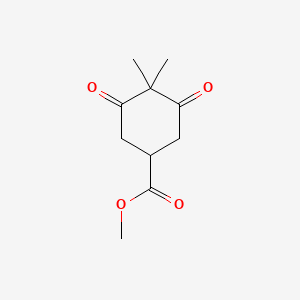
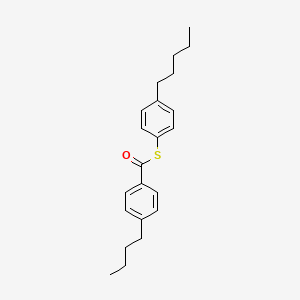
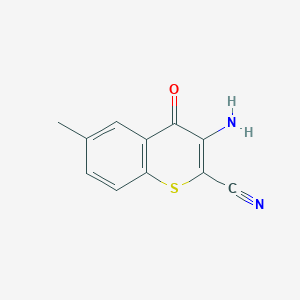
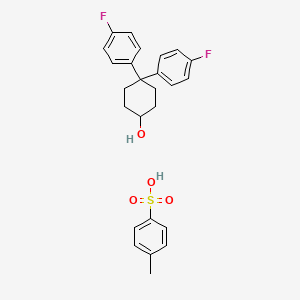
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
